Kuraridinol
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Overview
Description
Kuraridinol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2, 4, 2' and 4', a methoxy group at position 6' and a 5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl group at position 3 respectively. It has a role as a plant metabolite. It is a member of chalcones, a member of resorcinols and a monomethoxybenzene. It derives from a trans-chalcone.
Scientific Research Applications
Antioxidant Properties
Kuraridinol, isolated from Sophora flavescens, has been identified for its potent antioxidant properties. Studies have shown that this compound exhibits significant antioxidant activities, particularly in scavenging free radicals and inhibiting reactive oxygen species (ROS) generation. This makes it a potential candidate for anti-inflammatory treatments due to its strong antioxidant capacity (Jung et al., 2008).
Hypolipidemic Effects
Research has demonstrated the hypolipidemic effects of this compound in animal models. It has been observed to significantly reduce serum lipid levels such as total cholesterol, triglycerides, and LDL-cholesterol, while increasing HDL-cholesterol levels. These effects suggest that this compound could be a beneficial agent in managing hyperlipidemia and preventing hypercholesterolemic atherosclerosis (Kim et al., 2008).
Metabolite Characterization
An ultra-performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification and characterization of kuraridin metabolites in rat plasma. This method provides a deeper understanding of the pharmacokinetic properties and metabolic profile of kuraridin, which is essential for its potential therapeutic applications (Liu et al., 2018).
Antimicrobial and Antiviral Activities
This compound has shown promising antimicrobial and antiviral activities. It has been effective against various bacterial and fungal microorganisms, supporting its use in Asian traditional medicine for treating microbial infections. Moreover, it exhibits strong antiviral activity against reoviruses, inhibiting virus adsorption and replication, highlighting its potential as an antiviral drug (Sohn et al., 2004), (Kwon et al., 2015).
Tyrosinase Inhibition and Potential Cosmetic Use
Studies have indicated that this compound can inhibit tyrosinase activity, which is key in melanin synthesis. This suggests its potential application as a skin-whitening agent in cosmetic products (Hyun et al., 2008).
Impact on Parkinson’s Disease
Recent research has indicated that kurarinone, a compound related to this compound, might have potential benefits in treating Parkinson's disease. This suggests a broader scope of neurological applications for this compound and related compounds (Sun et al., 2022).
Effects on Urinary Incontinence or Overactive Bladder
This compound has been identified as a potent activator of the BKCa channel, which is involved in the relaxation of urinary bladder smooth muscle. This indicates its potential therapeutic application in treating conditions like urinary incontinence or overactive bladder (Lee et al., 2019).
Properties
Molecular Formula |
C26H32O7 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-6-methoxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H32O7/c1-15(2)17(10-11-26(3,4)32)12-19-22(30)14-23(33-5)24(25(19)31)20(28)9-7-16-6-8-18(27)13-21(16)29/h6-9,13-14,17,27,29-32H,1,10-12H2,2-5H3/b9-7+ |
InChI Key |
YXLKVASXUULQJH-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O |
SMILES |
CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O |
Canonical SMILES |
CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O |
Synonyms |
kuraridinol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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